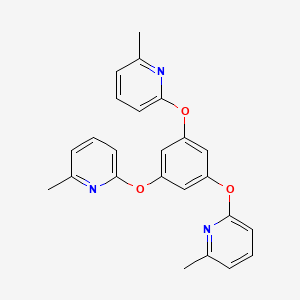
Amelenodor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amelenodor, also known as NX-13, is a synthetic organic compound classified as a triphenyl compound. It is known for its gut-selective distribution with limited systemic exposure. This compound functions as an agonist of the NOD-like receptor family protein NLR family member X1 (NLRX1) and is proposed for clinical anti-inflammatory potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amelenodor is synthesized through a series of chemical reactions involving the coupling of pyridine derivatives. The synthetic route typically involves the following steps:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as 3,5-bis[(6-methylpyridin-2-yl)oxy]phenol.
Coupling Reaction: The intermediate compounds are then coupled with 2,6-dimethylpyridine under specific reaction conditions to form the final product, this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Amelenodor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
Amelenodor has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in modulating immune responses and its potential as an anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating inflammatory bowel diseases such as ulcerative colitis.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
Amelenodor exerts its effects by targeting the NLRX1 receptor, a mitochondrial membrane protein. Activation of NLRX1 reduces oxidative stress and decreases effector cell differentiation and cytokine release. This mechanism leads to the modulation of immune responses and the reduction of inflammation. The gut-selective distribution of this compound ensures that its effects are localized to the gastrointestinal tract, minimizing systemic exposure and potential side effects .
Comparison with Similar Compounds
Amelenodor is unique in its gut-selective distribution and specific activation of the NLRX1 receptor. Similar compounds include:
Omilancor (BT-11): Another NLRX1 agonist with similar anti-inflammatory properties.
NLRP3 Inhibitors: Compounds targeting the NLRP3 receptor, which also play a role in modulating immune responses.
NOD2 Agonists: Compounds that activate the NOD2 receptor, involved in immune regulation
This compound stands out due to its specific targeting of NLRX1 and its potential for treating gastrointestinal inflammatory conditions with minimal systemic exposure.
Properties
CAS No. |
2389235-01-0 |
|---|---|
Molecular Formula |
C24H21N3O3 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[3,5-bis[(6-methylpyridin-2-yl)oxy]phenoxy]-6-methylpyridine |
InChI |
InChI=1S/C24H21N3O3/c1-16-7-4-10-22(25-16)28-19-13-20(29-23-11-5-8-17(2)26-23)15-21(14-19)30-24-12-6-9-18(3)27-24/h4-15H,1-3H3 |
InChI Key |
OPUQKVNCXCWRLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)OC2=CC(=CC(=C2)OC3=CC=CC(=N3)C)OC4=CC=CC(=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


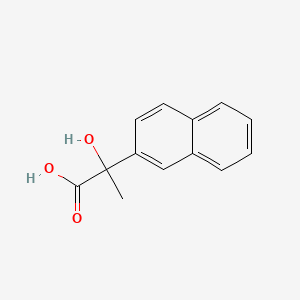
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12349256.png)
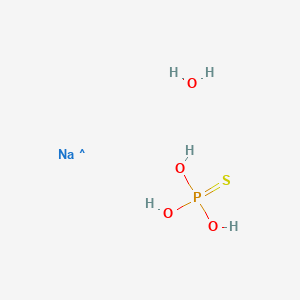
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-imino-5H-purin-2-one](/img/structure/B12349267.png)

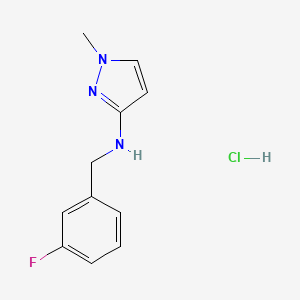
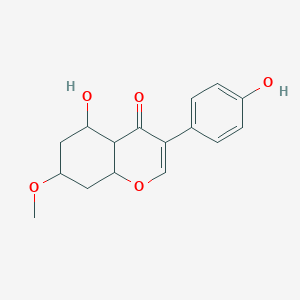

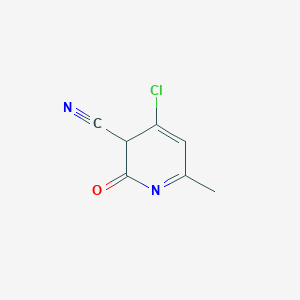

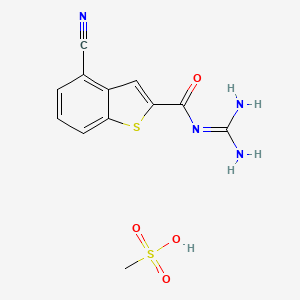
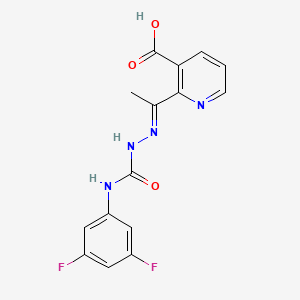
![(2E,4E,6E)-7-[(2R,3R)-5-[(2S,4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B12349337.png)

